4-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
4-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclobutyl group bearing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(trifluoromethyl)cyclobutyl]pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodopyridine, followed by cyclobutylation. The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Mechanism of Action
The mechanism of action of 4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: Lacks the cyclobutyl group, making it less sterically hindered.
4-(cyclobutyl)pyridine: Lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity.
4-(trifluoromethyl)cyclohexylpyridine: Contains a cyclohexyl group instead of a cyclobutyl group, affecting its steric properties and reactivity.
Uniqueness
4-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the combination of the trifluoromethyl and cyclobutyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
2742657-96-9 |
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Molecular Formula |
C10H10F3N |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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